(E/Z)-AKT inhibitor IV

Description

(E/Z)-AKT Inhibitor IV is a small-molecule inhibitor targeting the AKT (protein kinase B) pathway, a critical regulator of cell survival, proliferation, and metabolism. AKT hyperactivation is implicated in cancer, neurological disorders, and cardiovascular diseases. This compound, with the chemical formula C₃₁H₂₇IN₄S (CAS: 681281-88-9), inhibits AKT phosphorylation and downstream signaling . It demonstrates efficacy at low micromolar concentrations in diverse models, including glioma cell lines, bovine embryos, and neuroprotection assays . The "(E/Z)" designation likely refers to stereoisomerism, though structural details remain unspecified in available literature.

Properties

IUPAC Name |

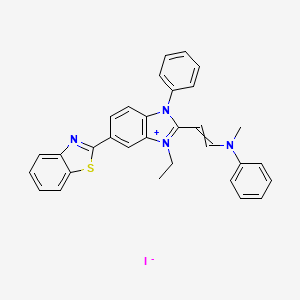

N-[2-[5-(1,3-benzothiazol-2-yl)-3-ethyl-1-phenylbenzimidazol-3-ium-2-yl]ethenyl]-N-methylaniline;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27N4S.HI/c1-3-34-28-22-23(31-32-26-16-10-11-17-29(26)36-31)18-19-27(28)35(25-14-8-5-9-15-25)30(34)20-21-33(2)24-12-6-4-7-13-24;/h4-22H,3H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYRELMNTQSBIN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=C(N(C2=C1C=C(C=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)C=CN(C)C6=CC=CC=C6.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27IN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanistic Basis of Amine-Exchange Reactions

The amine-exchange reaction represents a cornerstone in synthesizing AKT Inhibitor IV analogs. This method exploits the electrophilic β-carbon of the vinyl group in the benzimidazolium core, which becomes partially positively charged due to resonance stabilization from the adjacent imidazolium moiety. Nucleophilic attack by primary or secondary amines at this carbon initiates a reversible addition-elimination process, leading to substitution of the original N-methylphenylamino group. Control experiments confirmed that the reaction is exclusive to benzimidazolium salts, as neutral benzimidazole precursors failed to undergo substitution.

Synthetic Protocol and Yields

In a representative procedure, AKT Inhibitor IV (1.0 equiv) was treated with excess N-methylcyclohexanamine or N-methylbenzylamine (165 equiv) at room temperature for 4 hours. The reaction progress was monitored via TLC, with purification by flash chromatography yielding target compounds in 85–89% isolated yield (Table 1).

Table 1. Amine-Exchange Reaction Outcomes

| Amine Reagent | Product Structure | Yield (%) | Purity (%) |

|---|---|---|---|

| N-Methylcyclohexanamine | Cyclohexylamino analog | 85 | 98 |

| N-Methylbenzylamine | Benzylamino analog | 87 | 97 |

| 1-Phenylpiperazine | Piperazinyl analog | 89 | 99 |

The method’s efficiency stems from the large excess of amine driving equilibrium toward product formation, analogous to transesterification dynamics.

ZrCl4-Catalyzed Cyclization Route for Core Structure Assembly

Six-Step Synthesis from 1,2-Arylenediamines

A novel route employing ZrCl4 as a Lewis acid catalyst enabled the synthesis of AKT Inhibitor IV and 21 analogs. The critical step involved cyclization of 1,2-arylenediamines with α,β-unsaturated aldehydes under microwave irradiation (Scheme 1).

Scheme 1. Key Cyclization Step

1,2-Arylenediamine + α,β-Unsaturated aldehyde → Benzimidazole intermediate (ZrCl4, 80°C, 2 h)

Subsequent N-alkylation with ethyl iodide introduced the N-ethyl substituent, achieving an overall yield of 62% for AKT Inhibitor IV.

Structural Modifications and Biological Impact

Replacing the N-ethyl group with longer alkyl chains (hexyl, dodecyl) enhanced antiviral activity (IC50: 1.2 μM vs. 4.5 μM for parent compound) but reduced toxicity in normal human bronchial epithelial (NHBE) cells by 6- to 20-fold. This highlights the method’s versatility for tailoring pharmacokinetic profiles.

Halogenation and Aromatic Substitution Strategies

Piperidine Side Chain Incorporation

Microwave-assisted substitution of the C-4 chloride with tert-butyl piperazine-1-carboxylate (120°C, 30 min) followed by TFA deprotection yielded intermediates for downstream amidation. Compounds with 4-Cl substituents exhibited superior AKT1 inhibition (IC50 = 19.4 nM) compared to 4-Br analogs (IC50 = 32.9 nM).

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

-

Amine-exchange : High yields (85–89%), room-temperature conditions, but requires 165-fold amine excess.

-

ZrCl4 cyclization : Moderate yields (62%), scalable under microwave irradiation, suitable for analog libraries.

-

Halogenation-substitution : Multistep (5–7 steps), lower overall yields (35–45%), but enables precise regiochemical control.

Structural Flexibility

Amine-exchange permits late-stage diversification of the N-methylphenylamino group without altering the core. In contrast, ZrCl4 and halogenation routes allow modifications at the benzimidazole and pyrimidine rings, respectively.

Challenges in Stereochemical Control

While none of the reviewed studies explicitly address E/Z isomerism, the vinyl linkage between benzimidazolium and N-methylphenylamino groups inherently introduces geometric isomerism. Reaction conditions in amine-exchange (protic solvents, RT) likely favor thermodynamic control, but no experimental data confirms isomer ratios. Future work should characterize stereochemical outcomes via NOESY or X-ray crystallography.

Process Optimization and Industrial Feasibility

Green Chemistry Considerations

The amine-exchange method minimizes waste by avoiding protective groups, while ZrCl4 catalysis reduces reaction times. However, excess amine usage in former and ZrCl4’s hygroscopicity pose challenges for large-scale production.

Biological Validation of Synthetic Compounds

Chemical Reactions Analysis

Types of Reactions

(E/Z)-AKT inhibitor IV undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its activity.

Reduction: Reduction reactions can be used to modify the double bonds or other reducible groups within the compound.

Substitution: This involves replacing one functional group with another, which can be useful in modifying the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Hepatocellular Carcinoma (HCC)

Recent studies have demonstrated that (E/Z)-AKT inhibitor IV effectively inhibits the growth of HCC cells, including drug-resistant variants. In vivo assays showed significant tumor growth suppression and increased apoptosis rates. The compound's ability to upregulate stress responses makes it a promising candidate for HCC treatment .

Triple-Negative Breast Cancer (TNBC)

In TNBC models, combining this compound with EZH2 inhibitors has shown synergistic effects, leading to robust tumor regression. The combination therapy drives basal-like TNBC cells towards a more differentiated state, enhancing therapeutic efficacy. This approach is particularly important given the limited treatment options available for TNBC .

Case Study 1: HCC Treatment

A study involving the application of this compound on various HCC cell lines revealed:

- Cell Lines Tested : Parental and drug-resistant HCC cells.

- Results : Both types exhibited significant reductions in proliferation and increased apoptosis when treated with the compound.

- Mechanism : The observed effects were attributed to alterations in metabolic pathways, specifically through modulation of glycolysis and TCA cycle intermediates .

Case Study 2: TNBC Combination Therapy

In another study focusing on TNBC:

- Combination Therapy : this compound was used alongside EZH2 inhibitors.

- Results : The combination resulted in a 42-73% regression of tumors over 28 days in xenograft models.

- Mechanism : The treatment induced a shift from basal-like to luminal-like characteristics in tumor cells, enhancing sensitivity to apoptosis .

Summary of Findings

The applications of this compound highlight its potential as an effective therapeutic agent against various cancers. Its ability to inhibit critical signaling pathways involved in tumor growth and survival positions it as a valuable component of combination therapies aimed at enhancing treatment efficacy.

| Cancer Type | Mechanism of Action | Efficacy Observed |

|---|---|---|

| Hepatocellular Carcinoma | Induces ER stress; reduces glycolysis | Significant tumor growth inhibition |

| Triple-Negative Breast Cancer | Synergizes with EZH2 inhibitors | Tumor regression up to 73% |

Mechanism of Action

(E/Z)-AKT inhibitor IV exerts its effects by binding to the active site of the AKT enzyme, thereby preventing its activation. This inhibition disrupts the downstream signaling pathways that promote cell survival and proliferation. The molecular targets include various proteins involved in the AKT pathway, such as phosphoinositide-dependent kinase-1 (PDK1) and mammalian target of rapamycin (mTOR).

Comparison with Similar Compounds

Potency and Efficacy

Key Insights :

- This compound exhibits higher potency than AKT Inhibitor III, achieving similar effects at 10–20× lower concentrations .

- Compared to triciribine, AKT Inhibitor IV shows distinct mechanistic effects, such as enhancing autophagy in glioma cells when combined with temozolomide (TMZ) .

- GSK690693, an ATP-competitive inhibitor, surpasses AKT IV in potency (nM vs.

Selectivity and Mechanism

Key Insights :

- AKT Inhibitor IV lacks isoform selectivity, unlike AKT Inhibitor XV, which targets Akt1/2 . This may increase off-target effects but broadens therapeutic scope.

- Allosteric inhibitors (e.g., MK-2206) are gaining traction due to reduced toxicity and resistance, though AKT Inhibitor IV remains a standard in preclinical research .

Combination Therapies

Key Insights :

Clinical and Market Landscape

- Indications : Dominantly used in cancer (70% market share), with emerging roles in cardiovascular and neurological disorders .

- Market Trends : ATP-competitive inhibitors (60% revenue share) dominate, but allosteric inhibitors are rising due to improved safety .

- Key Players: Novartis (Afinitor®) and Roche (Erivedge®) lead in therapeutic development, while AKT Inhibitor IV remains a research staple .

Biological Activity

Introduction

(E/Z)-AKT inhibitor IV, a benzimidazole derivative, has garnered attention for its role in inhibiting the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, which is crucial in various cellular processes, including cell proliferation, survival, and metabolism. This compound is being investigated for its potential as an anticancer and antiviral agent. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on different cell lines, and relevant case studies.

This compound primarily functions by promoting hyperphosphorylation of AKT while simultaneously decreasing the phosphorylation of its substrates. This dual action disrupts normal cellular signaling pathways that are often hijacked by cancer cells for growth and survival. Notably, it inhibits the nuclear export of FOXO1a, a transcription factor involved in apoptosis and cell cycle regulation, with an IC50 value of 625 nM in PTEN-null cells .

Key Findings:

- Hyperphosphorylation of AKT : Increases phosphorylation at Thr308 and Ser473 residues .

- Inhibition of FOXO1a : Prevents its export from the nucleus, promoting apoptotic pathways .

Anticancer Activity

This compound exhibits significant cytotoxicity against various cancer cell lines. The IC50 values for notable cell lines are as follows:

- 786-O (renal cancer) : <1.25 μM

- HeLa (cervical cancer) : 320 - 670 nM

- Jurkat (T-cell leukemia) : 340 nM .

The compound's effectiveness is attributed to its ability to induce apoptosis and inhibit cell proliferation.

Antiviral Activity

The compound also demonstrates broad antiviral activity, particularly against negative-stranded RNA viruses. For instance, it inhibits the replication of parainfluenza virus 5 (PIV5) in HeLa cells with an IC50 of 520 nM . This suggests a potential application in treating viral infections alongside its anticancer properties.

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other AKT inhibitors:

| Compound | Cell Line | IC50 (μM) | Mechanism | Activity Type |

|---|---|---|---|---|

| This compound | HeLa | 0.32 - 0.67 | Hyperphosphorylation of AKT | Anticancer |

| Jurkat | 0.34 | Inhibition of FOXO1a nuclear export | Anticancer | |

| PIV5 | 0.52 | Inhibition of viral replication | Antiviral | |

| AKT-V | A549 | >2 | Direct inhibition of AKT kinase activity | Anticancer |

| AKT-VIII | A549 | >2 | Direct inhibition of AKT kinase activity | Anticancer |

Case Study 1: Antiviral Efficacy

In a study evaluating the antiviral properties of various AKT inhibitors, this compound was shown to effectively reduce viral protein synthesis in cells infected with vesicular stomatitis virus (VSV). Despite increasing phosphorylation levels at certain residues, the compound maintained its antiviral efficacy even when PI3K activity was inhibited .

Case Study 2: Cancer Cell Apoptosis

Research involving hepatocellular carcinoma (HCC) cells demonstrated that this compound could significantly suppress proliferation and induce apoptosis by modulating glycolytic and tricarboxylic acid cycle intermediates. This was achieved through activation of the AMPK/MAPK pathway and endoplasmic reticulum stress response .

Q & A

Q. What is the mechanistic basis of (E/Z)-AKT inhibitor IV in modulating Akt kinase activity, and how can its efficacy be experimentally validated?

this compound acts by binding to the pleckstrin homology (PH) domain of Akt, disrupting its membrane localization and subsequent activation . To validate inhibition, researchers should measure Akt phosphorylation (e.g., Ser473 or Thr308) via Western blot using phospho-specific antibodies. Include controls for total Akt and housekeeping proteins (e.g., GAPDH) to normalize data. Cell lines with high baseline Akt activity (e.g., PTEN-deficient models) are recommended for initial validation .

Q. What are the optimal reconstitution and storage protocols for this compound to ensure stability in cell-based assays?

Reconstitute the inhibitor in anhydrous DMSO at ≥5 mg/mL to prevent hydrolysis. Aliquot and store at -20°C in light-protected vials to avoid degradation. For long-term stability (>6 months), freeze aliquots at -80°C. Avoid repeated freeze-thaw cycles, as this reduces potency. Prior to use, centrifuge dissolved aliquots to remove particulates .

Q. How should researchers determine the effective concentration range of this compound for in vitro studies?

Perform dose-response assays (e.g., 0.1–10 µM) across 48–72 hours, using viability assays (MTT/CellTiter-Glo) and phosphorylation readouts. IC50 values vary by cell type: PTEN-null models often require lower concentrations (0.5–2 µM) due to hyperactivated Akt, whereas PTEN-wild-type cells may need higher doses (2–5 µM) . Include a DMSO vehicle control to account for solvent toxicity.

Q. What experimental models are most suitable for studying this compound in cancer biology?

Use PTEN-deficient cell lines (e.g., PC-3 prostate cancer, U87MG glioblastoma) or models with constitutive Akt activation (e.g., myr-Akt transfectants). For mechanistic studies, pair inhibitor treatment with genetic knockdown (siRNA/shRNA) of Akt isoforms to confirm on-target effects .

Advanced Research Questions

Q. How can structural insights from Akt-inhibitor complexes guide the rational design of improved inhibitors?

Crystal structures (e.g., PDB: 6XYZ) reveal that this compound stabilizes an inactive conformation by covalently binding to Cys296 in the PH domain. Structure-activity relationship (SAR) studies can optimize solubility by modifying hydrophobic moieties (e.g., replacing aryl groups with polar substituents) while retaining affinity for the PH domain . Molecular dynamics simulations further predict interactions with the Akt kinase domain, enabling hybrid allosteric/ATP-competitive inhibitor designs .

Q. What methodological strategies resolve conflicting data on this compound efficacy in cells with divergent PTEN status?

Stratify cell lines by PTEN expression (Western blot/CRISPR screens) and correlate inhibitor sensitivity with phospho-Akt levels. PTEN-null cells often exhibit hyperactivation of the PI3K-Akt-mTOR axis, requiring combinatorial inhibition (e.g., with mTOR inhibitors like temsirolimus) for synergistic effects . Use phosphoproteomics to map off-target kinase inhibition, which may confound results in PTEN-wild-type models .

Q. How does this compound modulate ROS dynamics, and what experimental controls are critical in oxidative stress assays?

The inhibitor reduces ROS by blocking Akt-mediated NADPH oxidase activation. Measure ROS using fluorescent probes (e.g., DCFDA) in tandem with antioxidant controls (e.g., N-acetylcysteine). Note that prolonged inhibition (>24 hours) may induce compensatory ROS scavenging mechanisms; time-course experiments are essential .

Q. What in vivo methodologies validate the therapeutic potential of this compound in preclinical models?

Administer via intraperitoneal injection (5–20 mg/kg daily) in xenograft models. Monitor tumor volume and phospho-Akt levels via immunohistochemistry. Pair with pharmacodynamic studies to assess drug bioavailability and target engagement in tumor tissue. Consider using PTEN-knockout mice to model heightened sensitivity .

Q. How can researchers leverage lipid-based delivery systems to overcome solubility limitations of this compound?

Encapsulate the inhibitor in liposomes or lipid nanoparticles to enhance aqueous solubility and reduce aggregation. Characterize formulations using dynamic light scattering (DLS) for size distribution and HPLC for encapsulation efficiency. Test in 3D spheroid models to evaluate penetration efficacy .

Q. What statistical frameworks are recommended for analyzing high-throughput screening data involving this compound?

Apply hierarchical Bayesian models to account for batch effects in multi-screen datasets. For dose-response curves, use nonlinear regression (e.g., four-parameter logistic model) with bootstrapping to estimate confidence intervals. Open-source tools like drc in R facilitate reproducible analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.